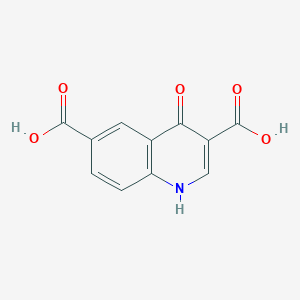
4-Hydroxyquinoline-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyquinoline-3,6-dicarboxylic acid is an organic compound with the molecular formula C11H7NO5 . It contains a total of 24 atoms, including 7 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It is also known by its IUPAC name, 4-oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Hydroxyquinoline-3,6-dicarboxylic acid, has been a subject of interest in recent years due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including microwave-assisted processes, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . For example, a Pfitzinger type of reaction involving a condensation reaction between isatins and sodium pyruvate has been used to prepare quinoline-2,4-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-3,6-dicarboxylic acid is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . This is different from the empirical formula which provides the numerical proportions of atoms of each type .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxyquinoline-3,6-dicarboxylic acid are based on its chemical formula and the law of conservation of mass . The quantity of each element given in the chemical formula does not change in a chemical reaction . Thus, each side of the chemical equation must represent the same quantity of any particular element based on the chemical formula .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyquinoline-3,6-dicarboxylic acid are determined by its chemical structure and composition . It is a carboxylic acid, which is an organic compound incorporating a carboxyl functional group, CO2H .Wissenschaftliche Forschungsanwendungen
- HQDC derivatives have been investigated for their antiblastic (anti-cancer) activity . Researchers explore their potential as cytotoxic agents, aiming to develop novel therapies.
- Recent advances in bio-based production focus on straight-chain DCAs longer than C4. Synthetic biology approaches have been employed to design pathways for producing DCAs ranging from C5 to C15 .
Antiblastic Activity
Bio-Based Production of Dicarboxylic Acids
Safety and Hazards
4-Hydroxyquinoline-3,6-dicarboxylic acid is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It also causes serious eye damage and may damage fertility or the unborn child . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for the study and application of 4-Hydroxyquinoline-3,6-dicarboxylic acid and other quinoline derivatives involve the development of greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives, such as microwave-assisted processes, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids .
Eigenschaften
IUPAC Name |
4-oxo-1H-quinoline-3,6-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-6-3-5(10(14)15)1-2-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVYECNSCSEVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-3,6-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2730906.png)
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)
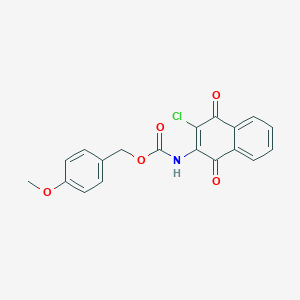
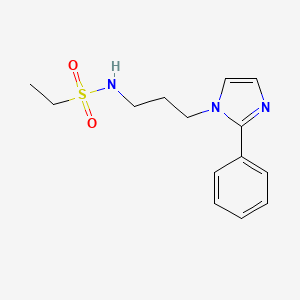
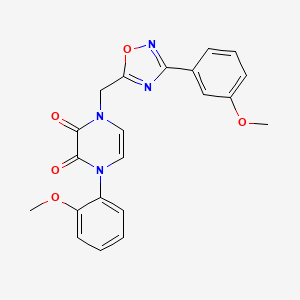

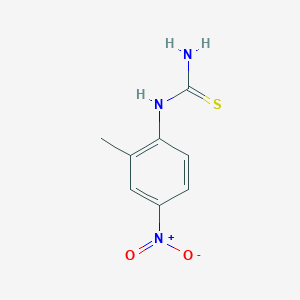
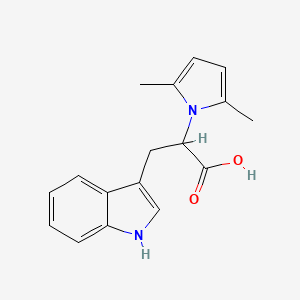
![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)




